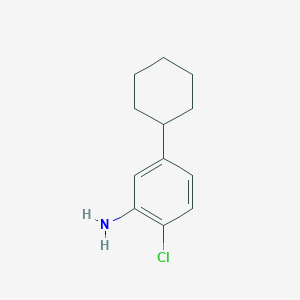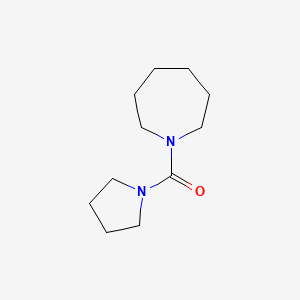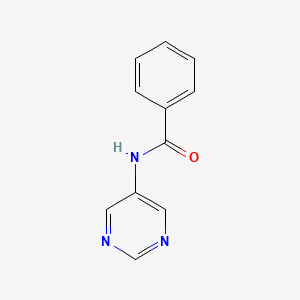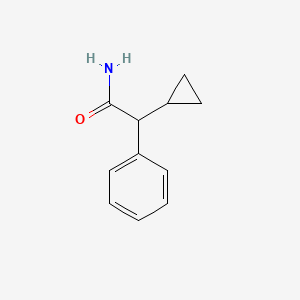![molecular formula C16H14Cl2N2O3 B7590664 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B7590664.png)
2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide, commonly known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOG belongs to the class of N-oxides and is known for its ability to inhibit the activity of prolyl hydroxylase enzymes (PHDs).
Mecanismo De Acción
DMOG's mechanism of action is primarily based on its ability to inhibit the activity of 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide, which are enzymes that play a key role in the regulation of HIF-1α. 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide hydroxylate HIF-1α, leading to its degradation under normoxic conditions. However, under hypoxic conditions, 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide are inhibited, leading to HIF-1α stabilization and subsequent transcription of genes involved in angiogenesis, erythropoiesis, and glycolysis.
Biochemical and Physiological Effects:
DMOG's biochemical and physiological effects are primarily related to its ability to stabilize HIF-1α. This leads to increased angiogenesis, erythropoiesis, and glycolysis, which can have a significant impact on various physiological processes. DMOG has also been shown to inhibit the activity of other enzymes, such as lysine demethylases, leading to epigenetic modifications and changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMOG's advantages for lab experiments include its ability to induce HIF-1α stabilization, which can be useful for studying various physiological processes. DMOG is also relatively easy to synthesize and has been optimized for improved yields and purity. However, DMOG's limitations include its potential cytotoxicity at high concentrations and its potential to induce off-target effects due to its inhibition of other enzymes.
Direcciones Futuras
There are several future directions for DMOG research, including its potential applications in tissue engineering, wound healing, and regenerative medicine. DMOG's ability to induce angiogenesis and promote cell proliferation could be useful for developing new therapies for tissue repair and regeneration. Additionally, DMOG's role in epigenetic modifications and changes in gene expression could be explored further for its potential applications in cancer research and drug discovery. Finally, the development of DMOG analogs with improved selectivity and reduced toxicity could lead to new therapeutic options for various diseases.
Métodos De Síntesis
DMOG can be synthesized through a multistep process involving the reaction of 2,4-dichlorobenzaldehyde with 2-methoxyaniline, followed by the addition of acetic anhydride, and subsequent oxidation with hydrogen peroxide. The final product is obtained through purification using column chromatography. The synthesis of DMOG has been optimized in recent years, leading to improved yields and purity.
Aplicaciones Científicas De Investigación
DMOG has been extensively studied for its potential applications in various fields, including cancer research, neurology, and cardiovascular disease. In cancer research, DMOG has been shown to inhibit the growth and metastasis of cancer cells by inducing hypoxia-inducible factor-1α (HIF-1α) stabilization. In neurology, DMOG has been found to protect neurons against ischemic injury and promote axon regeneration. In cardiovascular disease, DMOG has been shown to protect against myocardial infarction and reduce ischemia-reperfusion injury.
Propiedades
IUPAC Name |
2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-22-15-5-3-2-4-14(15)20-16(21)10-23-19-9-11-6-7-12(17)8-13(11)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTOAWXIFQSJIF-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CON=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)CO/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-pyridin-3-ylmethylidene]pyridine-2-carbohydrazide](/img/structure/B7590593.png)
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl](/img/structure/B7590609.png)
![({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B7590618.png)
![Thieno[3,2-d]pyrimidine-4-carboxamide](/img/structure/B7590623.png)



![ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590658.png)
![N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B7590659.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-enylidene]-2-methyl-3-furohydrazide](/img/structure/B7590667.png)


![3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7590685.png)